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Compound of Interest

Compound Name: 4-Chloro-2-ethyl-6-methylaniline

CAS No.: 70598-48-0

Cat. No.: B3024886

Get Quote

Abstract & Strategic Utility
4-Chloro-2-ethyl-6-methylaniline is a high-value "privileged scaffold" for the development of

Very Long Chain Fatty Acid (VLCFA) inhibitors. While standard commodity herbicides (like

Acetochlor) utilize the non-chlorinated 2-ethyl-6-methylaniline (MEA), the introduction of a

chlorine atom at the para-position (C4) serves two critical functions in rational herbicide design:

Metabolic Blocking: It prevents oxidative degradation at the typically vulnerable para-

position, potentially increasing the half-life and efficacy of the active ingredient in resistant

weed biotypes.

Lipophilicity Modulation: The chlorine substituent increases the partition coefficient (LogP),

altering soil mobility and root uptake kinetics.

This guide provides a validated protocol for utilizing this intermediate to synthesize N-

alkoxyalkyl-chloroacetanilides, the bioactive core of this herbicide class.
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Property Specification

IUPAC Name 4-Chloro-2-ethyl-6-methylaniline

CAS Number 70598-48-0 (Base), 83200-30-0 (HCl Salt)

Molecular Weight 169.65 g/mol

Appearance
Colorless to pale yellow oil (darkens on

oxidation)

Purity Requirement >98.0% (GC) for synthesis

Solubility
Soluble in DCM, Toluene, Ethyl Acetate;

Insoluble in water

Hazards

H302/H312/H332: Harmful if

swallowed/contact/inhaled.[1] H351: Suspected

carcinogen (aniline derivative).

Application Logic: The Chloroacetanilide
Pathway[2][3]
The primary application of this intermediate is the two-step synthesis of Class K3 herbicides

(VLCFA inhibitors). The workflow involves N-acylation followed by N-alkylation.

Mechanistic Workflow (DOT Diagram)
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Caption: Synthesis pathway converting the aniline intermediate into a bioactive

chloroacetanilide herbicide, highlighting SAR optimization points.

Experimental Protocols
Protocol A: Quality Control (Purity Assessment)
Before synthesis, the amine must be free of oxidation products (azobenzenes) which poison

the acylation catalyst.

Technique: Gas Chromatography (GC-FID)

Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm)

Carrier Gas: Helium @ 1.5 mL/min

Temp Program: 60°C (1 min) → 20°C/min → 250°C (5 min).

Acceptance Criteria:

Main Peak (Retention ~8.5 min): >98.0%

Isomers (3-chloro or 5-chloro variants): <0.5% combined.

Protocol B: Synthesis of the Chloroacetanilide Core (N-
Acylation)
Objective: Synthesize 2-chloro-N-(4-chloro-2-ethyl-6-methylphenyl)acetamide.

Reagents:

4-Chloro-2-ethyl-6-methylaniline (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Sodium Bicarbonate (saturated aq. solution) or Pyridine (1.1 eq)

Solvent: Toluene or Dichloromethane (DCM)
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Procedure:

Setup: Charge a 3-neck round-bottom flask with 1.0 eq of the aniline and solvent (10 mL/g).

Cool to 0–5°C using an ice bath.

Base Addition: Add the base (Pyridine or NaHCO3 solution). Note: Inorganic bases

(biphasic) are preferred for scale-up to simplify purification.

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Critical: Maintain

temperature <10°C to prevent bis-acylation.

Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC

(Hexane:EtOAc 8:2).

Workup:

Quench with water.

Separate organic layer.

Wash with 1N HCl (to remove unreacted aniline) followed by Brine.

Dry over MgSO4 and concentrate in vacuo.

Crystallization: Recrystallize the solid residue from Hexane/Isopropanol.

Expected Yield: 85–92%.

Protocol C: N-Alkylation (Functionalization)
Objective: Convert the amide into the final herbicide (e.g., an Acetochlor analogue) by adding

the alkoxymethyl tail.

Reagents:

Intermediate from Protocol B (1.0 eq)

Chloromethyl ethyl ether (or similar alkoxy-halide) (1.2 eq)
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Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

Base: 50% NaOH (aq)

Procedure:

Phase Transfer Setup: Dissolve the amide (Protocol B) in Toluene. Add the TEBA catalyst.

Reaction: Add 50% NaOH solution under vigorous stirring.

Addition: Add the alkylating agent (e.g., chloromethyl ethyl ether) dropwise at 20°C.

Heating: Heat to 40–50°C for 4–6 hours. Caution: Do not overheat, as hydrolysis of the

chloroacetyl group can occur.

Validation: Monitor disappearance of the N-H amide band (~3300 cm⁻¹) via IR or HPLC.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Step 1)
HCl accumulation /

Temperature spike

Increase cooling efficiency;

Ensure base is added before

acid chloride or concurrently.

Bis-acylation Impurity Excess Acid Chloride
Strictly control stoichiometry

(1.05–1.1 eq max).

Dark Product Color Oxidation of Aniline

Distill starting material under

vacuum/Nitrogen before use.

Store under Argon.

Hydrolysis (Step 2)
Temperature too high /

Reaction too long

Limit temp to 50°C; Quench

immediately upon completion.

Safety & Toxicology
Aniline Toxicity: Like all halo-anilines, this compound is a potential methemoglobinemia

inducer. Handle in a fume hood with nitrile gloves and a respirator.
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Environmental: Highly toxic to aquatic life (Acute 1). All aqueous waste must be incinerated,

not flushed.
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Metabolic Pathways:University of Wisconsin Extension. "Chemistry and Degradation of
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degradation). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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